molecular formula C36H16F22IrN4P-3 B15287095 ([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6

([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6

Cat. No.: B15287095
M. Wt: 1145.7 g/mol
InChI Key: SINUCIVVYWOEPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the reaction of iridium precursors with ligands such as 5,5’-bis(trifluoromethyl)-2,2’-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction is typically carried out under controlled conditions, often involving heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment such as photoreactors may be employed to facilitate the photocatalytic processes .

Chemical Reactions Analysis

Types of Reactions

[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include arylsulfonylacetamides for alkene aminoarylation and other bifunctional reagents. Conditions often involve the use of visible light to activate the photocatalyst, with specific wavelengths such as 460 nm being effective .

Major Products

The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action for [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the absorption of visible light, which activates the iridium complex. This activation facilitates electron transfer processes, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved include proton-coupled electron transfer and other photochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclometalated iridium(III) complexes such as:

Uniqueness

What sets [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 apart is its high efficiency in visible-light mediated photocatalytic reactions and its ability to facilitate remote C-H bond alkylation and alkene aminoarylation. This makes it a valuable tool in synthetic organic chemistry .

Properties

Molecular Formula

C36H16F22IrN4P-3

Molecular Weight

1145.7 g/mol

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;

InChI Key

SINUCIVVYWOEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]

Origin of Product

United States

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